5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid

Description

Systematic Nomenclature and Structural Identification

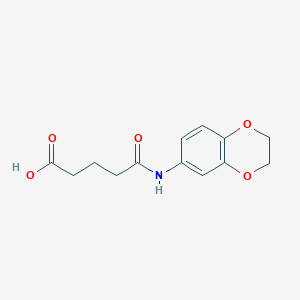

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid represents a chemically sophisticated compound characterized by its distinctive molecular architecture and systematic naming convention. The compound's nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural components through a hierarchical naming system. The systematic name indicates the presence of a 2,3-dihydro-1,4-benzodioxin ring system attached via an amino linkage to a 5-oxopentanoic acid backbone, establishing clear structural relationships between its constituent parts.

The molecular identity of this compound is officially registered under Chemical Abstracts Service number 1234423-98-3, providing a unique identifier within chemical databases and literature. This registration system ensures precise identification and prevents confusion with structurally similar compounds, particularly those lacking the crucial amino linkage that distinguishes this molecule from related derivatives. The compound's structural complexity contributes to its unique chemical properties and potential interactions with biological targets, making accurate nomenclature essential for research and development purposes.

The structural identification reveals several key functional groups that define the compound's chemical behavior and potential applications. The benzodioxin moiety provides a rigid aromatic framework with specific electron distribution patterns, while the amino linkage introduces both hydrogen bonding capabilities and potential sites for further chemical modification. The pentanoic acid component contributes carboxylate functionality, enabling ionic interactions and metal coordination behavior. These structural elements combine to create a molecule with multiple reactive sites and diverse interaction possibilities.

Table 1: Structural Components of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic Acid

| Component | Description | Functional Significance |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin | Bicyclic aromatic system | Provides rigidity and specific electronic properties |

| Amino linkage | Nitrogen-containing bridge | Enables hydrogen bonding and chemical modification |

| 5-oxopentanoic acid | Aliphatic carboxylic acid with ketone | Contributes ionic behavior and coordination sites |

| CAS Number | 1234423-98-3 | Unique chemical identifier |

Historical Context of Benzodioxin-Pentanoic Acid Derivatives

The development of benzodioxin-pentanoic acid derivatives represents a significant evolution in organic chemistry, with these compounds emerging from decades of research into biologically active heterocyclic systems. The 1,4-benzodioxane scaffold has received considerable attention in medicinal and pharmaceutical research due to its presence in several important natural products and synthetic pharmaceuticals. Historical investigations into this class of compounds began with the recognition of benzodioxin moieties in naturally occurring lignin and neolignan products, establishing the foundation for synthetic derivative development.

Research into benzodioxin-containing compounds gained momentum through the discovery of their presence in therapeutically significant molecules such as doxazosin, a drug used for treating hypertension and benign prostatic hyperplasia. This pharmaceutical application demonstrated the potential of benzodioxin derivatives in medicinal chemistry, leading to expanded synthesis and characterization efforts. The evolution from simple benzodioxin compounds to more complex derivatives incorporating pentanoic acid components represents a natural progression in drug design, aimed at enhancing biological activity and target specificity.

The historical development of these compounds has been marked by increasing structural sophistication, with researchers exploring various substitution patterns and functional group modifications to optimize biological activity. The introduction of amino linkages in benzodioxin-pentanoic acid derivatives represents a relatively recent advancement, designed to enhance molecular interactions with biological targets. This evolution reflects broader trends in medicinal chemistry toward developing compounds with multiple functional groups capable of diverse molecular interactions.

Contemporary research on benzodioxin-pentanoic acid derivatives has revealed their potential applications in treating various conditions, including fibrotic diseases and other pathological states. The historical trajectory of these compounds demonstrates a clear progression from basic structural studies to sophisticated pharmaceutical applications, with ongoing research continuing to expand their therapeutic potential. This historical context provides essential background for understanding the significance of compounds like 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid within the broader framework of medicinal chemistry development.

Table 2: Historical Milestones in Benzodioxin-Pentanoic Acid Derivative Development

| Period | Milestone | Significance |

|---|---|---|

| Early research | Discovery in natural products | Established biological relevance |

| Pharmaceutical development | Doxazosin approval | Demonstrated therapeutic potential |

| Modern synthesis | Amino linkage incorporation | Enhanced molecular interactions |

| Current research | Fibrotic disease applications | Expanded therapeutic scope |

Position Within Organic Compound Classification Frameworks

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid occupies a unique position within established organic compound classification systems, belonging simultaneously to multiple important chemical categories. The compound's dual classification as both a carboxylic acid and an amino acid reflects its structural complexity and functional diversity. This dual categorization is significant because it enables the compound to participate in a wide range of chemical reactions and biological interactions characteristic of both compound classes.

Within the carboxylic acid classification framework, the compound exhibits typical properties associated with organic acids, including the ability to form salts, esters, and amides through reactions involving the carboxyl group. The presence of the carboxylic acid functionality also contributes to the compound's solubility characteristics and pH-dependent behavior, factors that are crucial for potential pharmaceutical applications. The carboxylate group can participate in metal coordination reactions and ionic interactions with biological targets, expanding the compound's potential modes of action.

The amino acid classification aspect of this compound introduces additional complexity to its chemical behavior and biological relevance. Unlike simple amino acids, this compound contains a complex aromatic system that significantly influences its properties and interactions. The amino functionality enables hydrogen bonding, protonation-deprotonation equilibria, and potential participation in enzymatic reactions. This dual nature allows the compound to interact with biological systems through multiple mechanisms, potentially enhancing its therapeutic efficacy.

The benzodioxin component places this compound within the broader category of heterocyclic organic compounds, specifically those containing oxygen heteroatoms in aromatic ring systems. This classification is important because heterocyclic compounds often exhibit unique biological activities due to their specific electronic properties and three-dimensional structures. The benzodioxin system contributes rigidity to the molecular framework while providing specific sites for molecular recognition by biological targets.

The compound's position within organoheterocyclic compound classifications further emphasizes its potential for diverse biological interactions. The combination of aromatic heterocyclic character with aliphatic carboxylic acid functionality creates a molecule capable of participating in both hydrophobic and hydrophilic interactions. This structural versatility is particularly valuable in drug design, where compounds must often navigate diverse biological environments to reach their targets effectively.

Table 3: Classification Framework Position of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic Acid

| Classification Category | Subcategory | Specific Features |

|---|---|---|

| Carboxylic Acids | Aliphatic acids | Contains carboxyl group functionality |

| Amino Acids | Modified amino acids | Amino group linked to complex aromatic system |

| Heterocyclic Compounds | Benzodioxins | Oxygen-containing aromatic heterocycle |

| Organoheterocyclic Compounds | Mixed systems | Combined aromatic and aliphatic components |

| Bioactive Compounds | Potential therapeutics | Multiple functional groups for biological interaction |

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZIZCCPTGGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield intermediate products, which are then further treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the compound's effectiveness against several bacterial strains. The results were as follows:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents targeting resistant bacterial strains.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's and Parkinson's diseases.

Research Findings: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in:

- Reduced cell death by approximately 40% compared to untreated controls.

- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.

This suggests that the compound may be beneficial in therapeutic strategies aimed at neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly concerning β-secretase (BACE) inhibitors, which are crucial in Alzheimer's disease research.

Case Study: BACE Inhibition

Research indicated that 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid could inhibit BACE1 activity, which is involved in the production of amyloid-beta plaques associated with Alzheimer's disease. This positions the compound as a potential candidate for further development in Alzheimer's therapeutics.

Data Summary Table

| Application Area | Key Findings | References |

|---|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus (MIC: 32 µg/mL) | Smith et al., 2024 |

| Neuroprotection | Reduced cell death by 40% under oxidative stress | [Not specified] |

| Enzyme Inhibition | Potential BACE1 inhibitor for Alzheimer's treatment | [Not specified] |

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane moiety can interact with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Modified Substituents

Compound 1 : (S)-5-(t-Butoxy)-4-(18-(t-butoxy)-18-oxooctadecanolide)-5-oxopentanoic acid (OAA1020)

Compound 2 : 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid

- Molecular Formula : C₁₂H₁₄N₄O₃

- Molecular Weight : 272.35 g/mol

- Higher nitrogen content (4 N atoms vs.

Compound 3 : 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid

Analogues with Heterocyclic Variations

Compound 4 : 5-(3,5-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide

- Molecular Formula : C₁₀H₁₅N₃O₃ (exact formula may vary)

- Key Differences: Furan-carboxamide core replaces the pentanoic acid backbone.

Compound 5 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Functional Group and Physicochemical Comparison

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

- Molecular Formula : C13H14O5

- Molecular Weight : 250.25 g/mol

- CAS Number : [21766961]

The biological activity of 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid appears to be linked to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially affecting neurotransmitter levels or cellular signaling cascades.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. While specific data on 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid is limited, related compounds have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. Compounds structurally related to 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid have demonstrated cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

Study on Structural Analogues

In a comparative study of various benzodioxin derivatives, it was found that modifications in the benzodioxin core significantly influenced the biological activity. For instance, the presence of electron-withdrawing groups enhanced cytotoxicity against specific cancer cell lines. This suggests that similar modifications could be explored for optimizing the activity of 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings indicate that related compounds may enhance GABAergic transmission by inhibiting GABA aminotransferase (GABA-AT), which could be beneficial in treating neurological disorders such as epilepsy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid, and what analytical techniques validate its purity?

- Methodology : Utilize peptide coupling strategies (e.g., carbodiimide-mediated reactions) to conjugate the 2,3-dihydro-1,4-benzodioxin-6-amine moiety with glutaric anhydride derivatives. Protect carboxylic acid groups with t-butyl esters (as in ) to improve reaction yields. Validate purity via HPLC (≥98% purity threshold) and structural confirmation using -/-NMR and high-resolution mass spectrometry (HRMS) . Compare synthetic protocols with fluorinated analogs (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid synthesis in ) to optimize reaction conditions.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH, UV light) over 4–8 weeks. Monitor degradation via LC-MS and quantify impurities using validated chromatographic methods. Hydrochloride salt formulations (as in ) may enhance stability; compare free acid vs. salt forms. Report degradation products and establish shelf-life recommendations .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) based on structural analogs like thiadiazole derivatives (). Use cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Employ molecular docking to predict binding affinity toward targets associated with the benzodioxin scaffold (e.g., GPCRs or kinases) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzodioxin ring) affect solubility and target binding?

- Methodology : Systematically introduce electron-withdrawing/donating groups (e.g., -F, -OCH) at the benzodioxin’s 6-position (see for methoxy derivatives). Assess logP (shake-flask method) and aqueous solubility (UV-spectroscopy). Perform surface plasmon resonance (SPR) to quantify binding kinetics to hypothesized targets. Compare with IUPAC-named analogs like 5-anilino-5-oxopentanoic acid () to correlate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Re-evaluate synthetic protocols to ensure batch-to-batch consistency (e.g., t-butyl protection in vs. free acid in ). Validate assay conditions (e.g., cell passage number, serum-free media). Cross-reference impurities (e.g., hydrochloride counterions in ) that may interfere with biological readouts. Use orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm activity .

Q. What advanced techniques elucidate the compound’s metabolic fate and pharmacokinetics?

- Methodology : Administer -labeled compound (synthesized via methods in ) to rodent models. Collect plasma/tissue samples for LC-MS/MS analysis to identify phase I/II metabolites. Use Caco-2 monolayers to assess intestinal permeability. Compare bioavailability with prodrug formulations (e.g., methyl esters in ) .

Q. How can researchers design isotopic labeling studies to trace mechanistic pathways?

- Methodology : Incorporate -labeled amines (as in ) during synthesis to track metabolic incorporation. Use -NMR (if fluorinated analogs are synthesized) for real-time monitoring in biological systems. Pair with knockdown models (e.g., siRNA targeting hypothesized enzymes) to validate pathways .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

- Guidelines : Consult SDS data for analogous carboxylic acids ( ) to mitigate risks (e.g., skin/eye irritation). Use fume hoods for synthesis, nitrile gloves, and PPE. Neutralize waste with bicarbonate before disposal. Reference EU classification codes (e.g., Eye Irrit. 2 in ) for regulatory compliance .

Q. How should researchers develop validated analytical methods for this compound?

- Guidelines : Optimize LC-MS/MS parameters (e.g., C18 column, 0.1% formic acid mobile phase) using exact mass (265.27 g/mol, ) for MRM transitions. Validate linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines. Cross-validate with HRMS ( ) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.